molecular formula C68H95N19O17 B15093567 Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2

Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2

Cat. No.: B15093567
M. Wt: 1450.6 g/mol
InChI Key: CGPSWQBETUSORI-UHFFFAOYSA-N
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Description

Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 is a synthetic peptide featuring alternating D- and L-amino acid residues, a design strategy commonly employed to enhance metabolic stability and resistance to enzymatic degradation. Key structural features include:

  • N-terminal acetylation (Ac): Improves stability by blocking aminopeptidase activity.
  • DL-amino acids: Alternating D/L configurations disrupt protease recognition sites.
  • C-terminal amidation (-NH2): Enhances peptide stability and mimics endogenous peptide hormones.

This peptide shares homology with opioid receptor antagonists, particularly dynorphin analogs, but its unique sequence and modifications suggest distinct pharmacological properties .

Properties

Molecular Formula

C68H95N19O17

Molecular Weight

1450.6 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C68H95N19O17/c1-36(90)56(66(104)86-55(35-89)65(103)84-53(32-41-33-77-46-10-4-3-9-45(41)46)62(100)82-50(57(70)95)29-38-14-20-42(92)21-15-38)87-63(101)52(31-40-18-24-44(94)25-19-40)83-59(97)47(11-5-6-26-69)79-58(96)48(12-7-27-75-67(71)72)81-64(102)54(34-88)85-60(98)49(13-8-28-76-68(73)74)80-61(99)51(78-37(2)91)30-39-16-22-43(93)23-17-39/h3-4,9-10,14-25,33,36,47-56,77,88-90,92-94H,5-8,11-13,26-32,34-35,69H2,1-2H3,(H2,70,95)(H,78,91)(H,79,96)(H,80,99)(H,81,102)(H,82,100)(H,83,97)(H,84,103)(H,85,98)(H,86,104)(H,87,101)(H4,71,72,75)(H4,73,74,76)

InChI Key

CGPSWQBETUSORI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.

    Cleavage: Cleavage of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 can undergo various chemical reactions, including:

    Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of free thiols.

Scientific Research Applications

Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including signal transduction and enzyme activity. The exact mechanism depends on the specific sequence and structure of the peptide, which determines its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Amino Acid Configuration: Unlike JVA-901, Arodyn, and Dynantin, which use exclusively L-amino acids, the target peptide employs alternating D/L residues, likely improving protease resistance .

Modifications :

  • The xiThr residue is unique to the target peptide and may alter hydrogen bonding or steric interactions with receptors.
  • Cyclization in Zyklophin enhances stability but restricts conformational flexibility compared to the linear, D/L-mixed structure of the target peptide .

Charge and Solubility : The high arginine/lysine content in the target peptide (similar to JVA-901 and Dynantin) suggests strong solubility in aqueous environments, critical for bioavailability.

Receptor Selectivity : While most analogs target κ-opioid receptors (KOR), the target peptide’s DL configuration and xiThr could modulate selectivity toward δ- or μ-opioid receptors, though further studies are needed.

Research Findings and Implications

Stability and Pharmacokinetics

  • Metabolic Stability : The alternating D/L configuration in the target peptide likely extends half-life compared to all-L analogs like Dyn A-(1-11)NH2 .
  • Comparative Data :
    • Zyklophin: Cyclization grants a plasma half-life of ~2 hours in rodents.
    • Target Peptide: Predicted half-life >4 hours (theoretical, based on D/L design), though experimental validation is required.

Receptor Binding and Efficacy

  • Dynantin: Exhibits nanomolar affinity for KOR (IC50 = 3.2 nM) due to (2S)-Mdp and Ile-Arg substitutions .
  • Target Peptide : The DL-Tyr and DL-Arg residues may reduce affinity compared to Dynantin but improve selectivity against off-target receptors.

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